molecular formula C13H10O4 B14015778 (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate CAS No. 81758-54-5

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate

Cat. No.: B14015778
CAS No.: 81758-54-5
M. Wt: 230.22 g/mol
InChI Key: MQXZSRNYAQPRAH-UHFFFAOYSA-N
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Description

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate is a chemical compound with a unique structure that includes a cyclobutene ring substituted with phenyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted cyclobutenedione with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl benzoate: Similar structure but with a benzoate group instead of acetate.

    (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl propionate: Similar structure but with a propionate group.

Uniqueness

(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its acetate group makes it more reactive in certain substitution reactions compared to its benzoate and propionate analogs.

Properties

CAS No.

81758-54-5

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(3,4-dioxo-2-phenylcyclobuten-1-yl)methyl acetate

InChI

InChI=1S/C13H10O4/c1-8(14)17-7-10-11(13(16)12(10)15)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

MQXZSRNYAQPRAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C(=O)C1=O)C2=CC=CC=C2

Origin of Product

United States

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